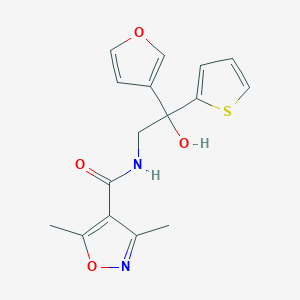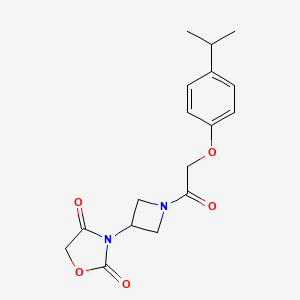
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an azetidin-3-yl group, an oxazolidine-2,4-dione group, and a 4-isopropylphenoxy group. The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Aplicaciones Científicas De Investigación
Enhancement of Epoxy Resin Properties
A study by Juang et al. (2011) synthesized a reactive modifier, DOPO-tris(azetidine-2,4-dione), with the aim to enhance the thermal mechanical properties of epoxy resin. This modifier was designed to promote intermolecular interactions and tailor flexibility through the formation of unique pseudo-crosslinked polymer networks. The modified epoxy resins exhibited higher glass transition temperatures (up to 187 °C) and improved flame retardancy, demonstrating the compound's potential in creating advanced materials with enhanced performance characteristics Juang et al., 2011.
Flash Vacuum Pyrolysis and Chemical Transformations
Research by Aitken and Thomas (2002) explored the flash vacuum pyrolysis of oxazolidine-2,4-diones, leading to the extrusion of CO2 and formation of α-lactams, which further undergo fragmentation and rearrangement to yield imines and iminooxiranes. This study highlights the compound's versatility in chemical transformations, providing insights into its potential applications in synthetic organic chemistry Aitken & Thomas, 2002.
Novel Synthesis Approaches
Merino et al. (2010) reported a novel approach for synthesizing 1,3-oxazolidine-2,4-diones, demonstrating the compound's utility in preparing α-hydroxyamides with quaternary stereocenters. The study presents a two-step reaction sequence that expands the toolkit for synthetic chemists, offering new pathways for creating complex molecules with potential biological activity Merino et al., 2010.
Polymer Science Applications
Mallakpour and Rafiee (2004) conducted a study on the microwave-assisted polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, resulting in novel polyureas. This work underscores the compound's relevance in polymer science, particularly in the development of materials with distinct thermal and mechanical properties Mallakpour & Rafiee, 2004.
Agricultural Fungicide Development
Famoxadone, a derivative related to the compound , was developed as a new agricultural fungicide, showcasing the oxazolidinone class's potential in addressing plant pathogens. The discovery and optimization of Famoxadone by Sternberg et al. (2001) exemplify the compound's application in developing novel fungicides, contributing significantly to agricultural sciences Sternberg et al., 2001.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOILQNYUQKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)
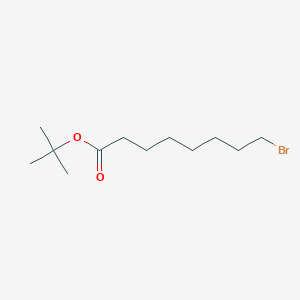
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)

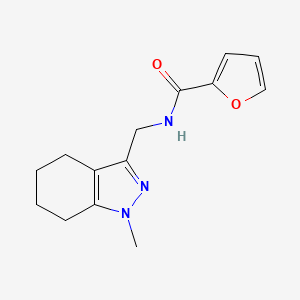
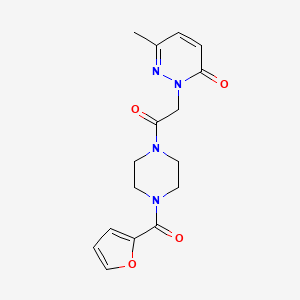
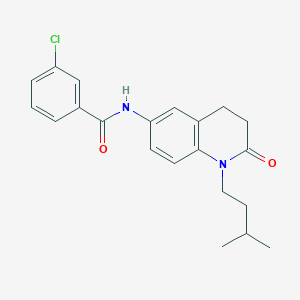
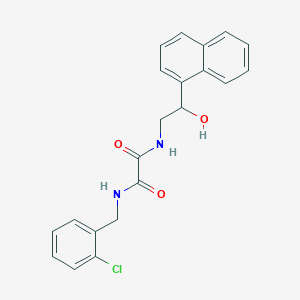

![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)
![N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2719562.png)

